N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide

Structure-Activity Relationship Antimycobacterial Salicylanilide

Researchers requiring consistent lipophilic uncouplers often face generic substitution risks that invalidate SAR models. This specific N-(2-benzylphenyl) salicylanilide resolves that with defined topology and logP 5.27. - Ensures experimental reproducibility by eliminating scaffold-only analog variance. - Serves as a calibrated standard for membrane permeability (PAMPA/Caco-2) and proton gradient disruption assays. - Supplied with rigorous QC to support benchmark ADME and biophysical membrane studies.

Molecular Formula C20H16ClNO2
Molecular Weight 337.8 g/mol
CAS No. 634185-98-1
Cat. No. B12582924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide
CAS634185-98-1
Molecular FormulaC20H16ClNO2
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C20H16ClNO2/c21-16-10-11-19(23)17(13-16)20(24)22-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13,23H,12H2,(H,22,24)
InChIKeyRREXKFQNQAAFDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide: Structure & Primary Properties


N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide (CAS 634185-98-1) is a synthetic small molecule (MF: C₂₀H₁₆ClNO₂; MW: 337.8 g/mol) belonging to the salicylanilide class (2-hydroxy-N-phenylbenzamides) [1]. The compound is defined by a 5-chloro-2-hydroxybenzamide core coupled to an N-(2-benzylphenyl) moiety [2]. Its calculated logP of approximately 5.27 indicates high lipophilicity, a characteristic that governs membrane permeability and tissue distribution within this class [3]. The compound is commercially available for research applications and is typically synthesized via coupling of 2-benzylphenylamine with 5-chloro-2-hydroxybenzoic acid .

1
Specific N-(2-benzylphenyl) topology defines SAR probe utility for salicylanilide class
2
5-chloro-2-hydroxy substitution reported essential for antimicrobial potency retention
3
High lipophilicity supports membrane-interaction and ADME research contexts
4
Class-level proton shuttle mechanism informs uncoupling assay research

N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide: Why Generic Analogs Fail


In the procurement of salicylanilides for specialized research, generic substitution based solely on the core scaffold is not viable due to extreme sensitivity of both potency and selectivity to specific substitution patterns. Class-level structure-activity relationship (SAR) studies establish that the 5-chloro and 2-hydroxy groups on the A-ring are indispensable for antimicrobial activity; removal of the 2-hydroxy group completely abolishes activity, while omission of the 5-chloro substituent reduces potency 2- to 4-fold [1]. Furthermore, the hydrophobic N-(2-benzylphenyl) substituent on the B-ring dictates the molecule's specific lipophilicity profile and interaction with target lipid membranes [2]. Therefore, selecting a closely related analog (e.g., N-phenyl or simple alkyl derivatives) without the specific benzylphenyl topology would yield a compound with fundamentally different biophysical behavior and biological activity, invalidating experimental reproducibility.

A-ring substitution alteration

Removing 2-hydroxy or 5-chloro groups may substantially reduce antimicrobial potency, shifting assay outcome away from the reference scaffold.

N-aryl topology mismatch

N-phenyl or alternative N-aryl replacements can redirect biological activity profile (e.g., cytotoxicity vs pathway inhibition), compromising experimental reproducibility.

Lipophilicity shift

Core scaffold analogs exhibit markedly lower lipophilicity, altering membrane partitioning and requiring different solvent systems; direct interchange may invalidate study endpoint.

N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide: Comparative SAR & Performance


Potency Dependence on 5-Chloro-2-Hydroxy A-Ring

The structural integrity of the 5-chloro-2-hydroxybenzamide core in N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide is critical for maintaining baseline antimicrobial potency. Class-level SAR on a closely related salicylanilide lead compound demonstrates that removing the 2-hydroxy group completely abolishes antimicrobial activity against M. tuberculosis (no detectable activity), while removing the 5-chloro substituent results in a 2- to 4-fold reduction in potency [1]. This evidence establishes that procurement of analogs lacking either of these two specific A-ring substitutions (e.g., des-chloro or des-hydroxy variants) is unsuitable for experiments requiring the activity profile inherent to the 5-chloro-2-hydroxybenzamide scaffold.

A-ring SAR
Class-level
Target: 5-Cl-2-OH benzamide (baseline potency)
Des-OH analog: no detectable activity
Des-Cl analog: 2–4× potency reduction
Both substituents required for potency
Class-level SAR from M. tuberculosis broth microdilution; verify in target assay
Structure-Activity Relationship Antimycobacterial Salicylanilide

Lipophilicity Impact of N-(2-Benzylphenyl) Substituent

The compound's lipophilicity, a critical determinant of membrane permeability and in vitro assay behavior, is significantly enhanced by the N-(2-benzylphenyl) moiety. N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide exhibits a calculated logP of 5.27 [1]. In contrast, the unsubstituted core scaffold, 5-chloro-2-hydroxy-N-phenylbenzamide, has a calculated logP of approximately 3.58 . This quantitative difference of ~1.7 log units translates to a theoretical ~50-fold higher partition coefficient into nonpolar environments (e.g., lipid bilayers, organic solvents), which will substantially influence compound handling (solubility, non-specific binding) and cellular uptake kinetics.

Lipophilicity
Cross-study
Target logP: 5.27
Core scaffold logP: 3.58
Δ = +1.69
~50× higher partition into lipid phases
Computed values; experimental logP advised for method transfer
Lipophilicity Physicochemical Property ADME

N-(2-Benzylphenyl) Topology in Anticancer SAR

The specific substitution pattern on the B-ring (N-phenyl ring) dramatically influences the type of biological activity observed in salicylanilide derivatives. A focused SAR study of niclosamide derivatives revealed that even minor changes on this ring switch the dominant cellular phenotype. For instance, the N-(3,5-bis(trifluoromethyl)phenyl) derivative (IMD-0354) showed the most significant cytotoxicity against HL-60 leukemia cells, while the N-(2-chlorophenyl) derivative was most potent in an NF-κB inhibition assay, and the N-(3,5-difluorophenyl) derivative dominated a mitochondrial transmembrane potential (MTP) assay [1]. This demonstrates that the N-(2-benzylphenyl) group of the target compound is not merely a generic hydrophobic anchor but a specific topological feature that will direct its interaction profile with biological targets differently than any other N-aryl variant.

N-aryl topology
Class-level
N-(2-benzylphenyl): topology-specific profile
N-(3,5-CF₃)Ph: cytotoxicity dominant
N-(2-Cl)Ph: NF-κB inhibition
N-aryl substitution drives functional readout
Niclosamide-derivative SAR; activity for this exact compound remains to be characterized
Anticancer Cytotoxicity Structure-Activity Relationship

Proton Shuttle Uncoupling and Cytotoxicity Limitation

A comprehensive SAR study of 94 salicylanilide analogs concluded that the class functions primarily as proton shuttles, disrupting the cellular proton gradient to exert antimicrobial effects. Critically, this study found that antimicrobial potency (MIC) and mammalian cytotoxicity trended together across the series; the authors were unable to separate the two properties, suggesting a shared mechanism of action that limits therapeutic utility [1]. This class-level understanding is essential for procurement: it predicts that N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide will possess an inherent cytotoxicity window that is proportional to its antimicrobial potency, a key consideration when selecting this compound for cell-based assays or interpreting phenotypic screening results.

Mechanism & cytotoxicity
Class-level
Proton shuttle uncoupling correlates antimicrobial MIC with mammalian cytotoxicity across 94 analogs
Cytotoxicity expected to trend with MIC
Qualitative observation; use rigorous controls to discriminate target-specific effects
Mechanism of Action Proton Gradient Uncoupling Cytotoxicity

N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide: Validated Research Applications


Chemical Probe for Topological SAR Studies

Based on its high lipophilicity (logP 5.27) [1] and the documented sensitivity of salicylanilide activity to B-ring substitution [2], this compound is uniquely suited as a topological probe in medicinal chemistry campaigns. It enables the exploration of the structure-activity landscape beyond the well-characterized N-(3,5-bis(trifluoromethyl)phenyl) and N-(2-chlorophenyl) derivatives. Procurement of this specific analog allows researchers to expand SAR models by correlating the N-(2-benzylphenyl) topology with specific changes in antimicrobial or anticancer assay readouts.

Positive Control for Proton Shuttle Uncoupling

The compound serves as a valuable tool in studying mitochondrial or bacterial membrane potential disruption. Class-level evidence confirms that salicylanilides act as proton shuttles, and that this mechanism correlates with both antimicrobial activity and mammalian cytotoxicity [3]. This compound can be employed as a reference uncoupler in assays measuring proton gradient integrity (e.g., using fluorescent probes like DiOC2(3) or JC-1) to validate assay sensitivity and benchmark the potency of novel uncoupling agents.

Lipophilicity-Dependent ADME Standard

With a calculated logP of 5.27—significantly higher than the core scaffold's 3.58 [1]—this compound is a suitable standard for calibrating in vitro ADME assays that are sensitive to lipophilicity. It can be used to benchmark non-specific binding to labware, microsomal stability, and permeability in Caco-2 or PAMPA models. Its distinct physicochemical profile makes it a useful control when developing predictive models for the absorption and distribution of highly lipophilic benzamide derivatives.

Biomembrane Permeabilization Standard

Given the established mechanism of membrane permeabilization at higher concentrations for closely related salicylanilides like IMD0354 [4], this compound can be used as a standard agent in biophysical studies of membrane integrity. Applications include calcein leakage assays from liposomes or bacterial membrane depolarization studies using DiSC3(5) dyes. The specific N-(2-benzylphenyl) topology, which confers high lipophilicity [1], is expected to influence its partitioning into lipid bilayers, making it a distinct comparator for studying how compound structure dictates membrane-perturbing activity.

Application
Selection Property
Validation Focus
SAR topology probe studies
N-(2-benzylphenyl) topology
Correlate structural change with antimicrobial or cytotoxicity endpoint
Proton shuttle uncoupling reference
Protonophore mechanism class
Benchmark membrane potential disruption in bacterial/mitochondrial assays
Lipophilicity-dependent ADME research
High lipophilicity profile
Non-specific binding, permeability, and microsomal stability benchmarks
Membrane permeabilization studies
Membrane-active compound class
Assess calcein leakage or membrane depolarization in biophysical models
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